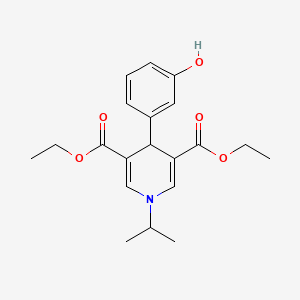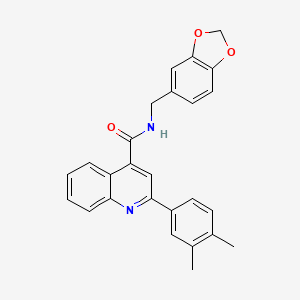
methyl (4,6-dinitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4,6-dinitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate is a synthetic organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of nitro groups and a benzothiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4,6-dinitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate typically involves the nitration of a benzothiazole precursor followed by esterification. The reaction conditions may include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 6 positions of the benzothiazole ring.
Esterification: Reacting the nitrated benzothiazole with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4,6-dinitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can be hydrolyzed to a carboxylic acid or converted to other esters or amides using appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium hydroxide for hydrolysis, alcohols for transesterification, and amines for amidation.
Major Products
Reduction: 4,6-diamino-3-oxo-1,2-benzothiazol-2(3H)-yl acetate.
Substitution: Various esters, amides, or carboxylic acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl (4,6-dinitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other biologically active benzothiazoles.
Industry: Use in the production of dyes, pigments, or other materials.
Wirkmechanismus
The mechanism of action of methyl (4,6-dinitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, affecting cellular pathways. The nitro groups could participate in redox reactions, while the benzothiazole ring could interact with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dinitrobenzothiazole: Lacks the ester group but has similar nitro functionalities.
Methyl 2-benzothiazoleacetate: Lacks the nitro groups but has a similar ester and benzothiazole structure.
Uniqueness
Methyl (4,6-dinitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate is unique due to the combination of nitro groups, an ester, and a benzothiazole ring, which may confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H7N3O7S |
|---|---|
Molekulargewicht |
313.25 g/mol |
IUPAC-Name |
methyl 2-(4,6-dinitro-3-oxo-1,2-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C10H7N3O7S/c1-20-8(14)4-11-10(15)9-6(13(18)19)2-5(12(16)17)3-7(9)21-11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
JOHWNCWOHRPLAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1C(=O)C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14965196.png)


![1-(4-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B14965209.png)
![5-{[(5-Fluoro-2-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14965211.png)

![6-Acetyl-2-(2-fluoro-benzoylamino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14965219.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B14965231.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14965245.png)

![5-(4-Chlorophenyl)-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965253.png)

![N-(3-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B14965263.png)
